Lavendustin b

Descripción general

Descripción

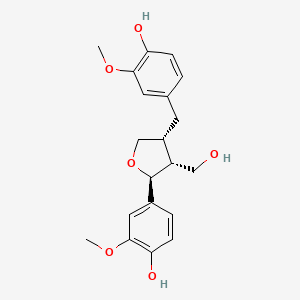

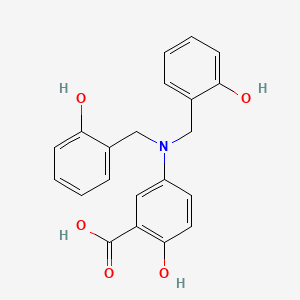

Lavendustin B is a compound that has been identified as an inhibitor of HIV-1 integrase (IN) interaction with its cognate cellular cofactor lens epithelium-derived growth factor (LEDGF/p75). It is also an inhibitor of Tyrosine Kinase and a competitive inhibitor of glucose transporter 1 (Glut1) .

Synthesis Analysis

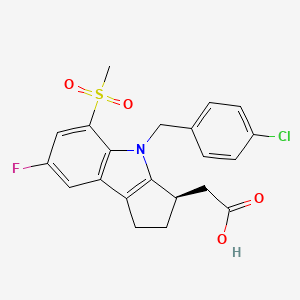

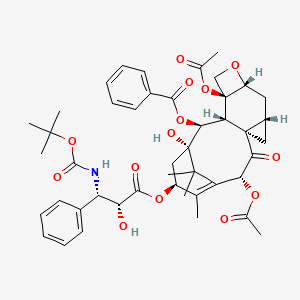

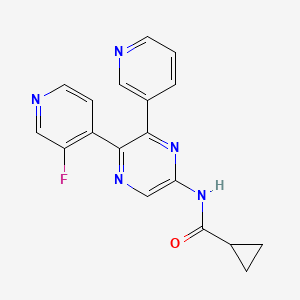

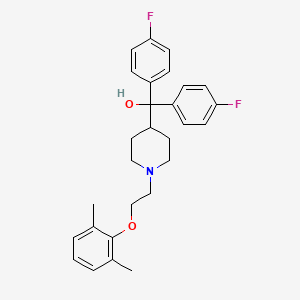

The synthesis of Lavendustin B and its analogues has been studied. A series of new analogues was designed and docked into the LEDGF/p75 binding pocket of HIV-1 IN . Six analogues of Lavendustine B, containing the benzylamino-hydroxybenzoic scaffold, were selected for synthesis and structure activity-relationship (SAR) studies .Molecular Structure Analysis

The molecular formula of Lavendustin B is C21H19NO5 . Its average mass is 365.379 Da and its monoisotopic mass is 365.126312 Da .Physical And Chemical Properties Analysis

Lavendustin B has a density of 1.4±0.1 g/cm3, a boiling point of 671.1±55.0 °C at 760 mmHg, and a flash point of 359.7±31.5 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación

Application Summary

Lavendustin B has been identified as an inhibitor of HIV-1 integrase interaction with its cellular cofactor, lens epithelium-derived growth factor (LEDGF/p75) . This interaction is crucial for the HIV-1 lifecycle, making it a promising target for antiretroviral therapy.

Methods of Application

The inhibitory activity of Lavendustin B and its analogues was determined through structure-based virtual screening and subsequent activity assays . A series of new analogues was designed and docked into the LEDGF/p75 binding pocket of HIV-1 integrase . The promising leads were identified using the Molecular Mechanics energies combined with the Generalized Born and Surface Area continuum solvation (MM-GBSA) method, molecular dynamics simulations, and analysis of hydrogen bond occupancies .

Results and Outcomes

The results demonstrated a good correlation between computational and experimental data . Six analogues of Lavendustin B, containing the benzylamino-hydroxybenzoic scaffold, were synthesized and showed improved potency for inhibiting HIV-1 integrase binding to LEDGF/p75 in vitro compared to the parent compound Lavendustin B . These analogues also weakly inhibited LEDGF/p75-independent HIV-1 integrase catalytic activity, suggesting a multimodal allosteric mechanism of action .

2. Regulation of NMDA Receptors

Application Summary

Lavendustin B has been used in research related to the regulation of NMDA (N-methyl-D-aspartate) receptors, a subtype of excitatory amino-acid receptor . Tyrosine phosphorylation, regulated by protein-tyrosine kinases (PTKs) and protein-tyrosine phosphatases (PTPs), is known to be involved in the regulation of neurotransmitter receptors .

Methods of Application

The effects of tyrosine phosphorylation on neurotransmitter receptor function were studied using the whole-cell perforated-patch technique to record currents from spinal dorsal horn neurons . NMDA-receptor-mediated responses were evoked by applying the selective NMDA receptor agonist, L-aspartate . The PTK inhibitor genistein was used to observe the effects on NMDA currents . Lavendustin B, an inactive analogue of the PTK inhibitor lavendustin A, was also tested .

Results and Outcomes

The results showed that inhibition of PTKs led to a progressive reduction of NMDA currents, which was reversible upon washing out the inhibitor . Lavendustin B, which lacks PTK inhibitory activity, had no effect on NMDA currents . This suggests that tyrosine phosphorylation is a new mechanism for regulating NMDA receptors and may be important in neuronal development, plasticity, and toxicity .

3. Cancer Research

Application Summary

Lavendustin B has been used in research related to cancer, particularly in the study of cell proliferation and apoptosis . It is known that tyrosine kinases play a crucial role in the regulation of cell growth and differentiation .

Methods of Application

The effects of Lavendustin B on cancer cells were studied using various in vitro and in vivo models . The compound was tested for its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The experimental procedures involved treating the cells with varying concentrations of Lavendustin B and then assessing the effects on cell viability, proliferation, and apoptosis .

Results and Outcomes

The results showed that Lavendustin B could effectively inhibit cell proliferation and induce apoptosis in certain types of cancer cells . This suggests that Lavendustin B and its analogues could potentially be developed as therapeutic agents for the treatment of certain types of cancer .

Safety And Hazards

Propiedades

IUPAC Name |

5-[bis[(2-hydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c23-18-7-3-1-5-14(18)12-22(13-15-6-2-4-8-19(15)24)16-9-10-20(25)17(11-16)21(26)27/h1-11,23-25H,12-13H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYOLBQXFXYMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CC2=CC=CC=C2O)C3=CC(=C(C=C3)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154854 | |

| Record name | Lavendustin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lavendustin b | |

CAS RN |

125697-91-8 | |

| Record name | Lavendustin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavendustin b | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16760 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lavendustin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lavendustin B | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAVENDUSTIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T53EGQ52Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.